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Compound of Interest

Compound Name:
Ethyl pyrazolo[1,5-a]pyrimidine-6-

carboxylate

Cat. No.: B1527624 Get Quote

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, represents a "privileged

scaffold" in medicinal chemistry. Its unique electronic and structural characteristics make it a

versatile core for designing molecules with a wide spectrum of biological activities.[1]

Derivatives of this scaffold have shown significant therapeutic potential, acting as anti-

inflammatory, anticancer, antiviral, antimicrobial, and anti-Alzheimer agents.[2] A notable

application is in the development of protein kinase inhibitors, which are crucial in targeted

cancer therapy.[3][4] Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive or allosteric

inhibitors for a range of kinases, including EGFR, B-Raf, and PI3Kδ.[3][5]

This guide provides a comprehensive technical overview of a specific and valuable derivative:

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. We will delve into its synthesis, core

chemical and physical properties, reactivity, and its role as a pivotal intermediate in the

synthesis of complex, biologically active compounds. This document is intended to serve as a

foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.

Molecular Structure and Physicochemical
Properties
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is characterized by the fusion of a pyrazole

ring and a pyrimidine ring, with an ethyl ester functional group at the 6-position. This

substitution is critical as it provides a reactive handle for further molecular elaboration.
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Property Data Source(s)

IUPAC Name
ethyl pyrazolo[1,5-

a]pyrimidine-6-carboxylate

CAS Number 1022920-59-7 [6]

Molecular Formula C₉H₉N₃O₂ [6]

Molecular Weight 191.19 g/mol [6]

Physical Form Solid

Storage
Sealed in dry, room

temperature conditions

SMILES
CCOC(=O)C1=CN2N=CC=C2

N=C1
[6]

InChI Key
BMYWIFFHYYKNFM-

UHFFFAOYSA-N

Synthesis Strategies: Building the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved

through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic

partner.[7] This approach allows for considerable diversity in the final product, as substituents

can be incorporated into either of the starting materials.

General Synthetic Protocol: Cyclocondensation
A prevalent method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound

or its equivalent. For instance, the synthesis of a related 6-bromo derivative utilizes the reaction

of 5-amino-1H-pyrazole-4-ethyl-carboxylate with a malonaldehyde derivative under microwave

irradiation, a technique known to accelerate reaction rates and improve yields.[4][8]

Step-by-Step Methodology:

Reactant Preparation: A solution of the appropriate 5-aminopyrazole derivative is prepared in

a suitable solvent, often a mixture of ethanol and acetic acid.
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Addition of Electrophile: A 1,3-bielectrophilic reagent, such as a substituted malonaldehyde,

is added to the solution.

Cyclization: The reaction mixture is heated, typically at reflux or under microwave irradiation

(e.g., at 90-100°C), under an inert atmosphere (e.g., Argon).[8][9] The reaction progress is

monitored by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The

resulting solid product is often recovered by filtration. The filtrate may be concentrated under

reduced pressure to yield additional product. The crude solid is then purified, typically by

recrystallization from a solvent like ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine

derivative.[9]

Starting Materials

5-Aminopyrazole
Derivative

1,3-Bielectrophilic
Reagent

(e.g., Malonaldehyde derivative)

Ethyl Pyrazolo[1,5-a]pyrimidine
-6-carboxylate Derivative

Cyclocondensation
(Heat / Microwave)
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Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.

Spectroscopic Characterization
Accurate characterization of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is essential for

confirming its structure and purity. The following data are representative of what researchers

can expect from standard spectroscopic analyses.
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Technique Expected Observations

¹H NMR

Characteristic signals include a singlet for the

H2 proton, a singlet for the H6 proton, and

distinct signals for the ethyl group (a quartet for -

CH₂- and a triplet for -CH₃). The exact chemical

shifts (δ) will vary based on the solvent and any

other substituents on the ring system. For

example, in a related 5,7-dimethyl derivative,

the H2 proton appears around δ 8.50 ppm and

the H6 proton at δ 7.08 ppm.[10]

¹³C NMR

Key resonances are expected for the carbonyl

carbon of the ester (around δ 162 ppm), and the

various carbons of the fused heterocyclic rings.

For the aforementioned 5,7-dimethyl derivative,

the C2, C5, C6, and C7 carbons appear at δ

146.43, 162.29, 110.64, and 146.59 ppm,

respectively.[10]

IR (KBr)

The spectrum will be dominated by a strong

absorption band for the ester carbonyl (C=O)

stretch, typically in the range of 1717-1730

cm⁻¹. Other significant peaks will correspond to

C-H stretching (aliphatic and aromatic) and

C=N/C=C stretching vibrations of the

heterocyclic core.[8]

Mass Spec. (MS)

In mass spectrometry, the molecular ion peak

(M+) corresponding to the molecular weight

(191.19) is expected. Fragmentation patterns

may involve the loss of the ethoxy group (-

OC₂H₅) or the entire ester group.[11]

Note: The exact spectral values can be found in databases like ChemicalBook for the specific

compound.[12]

Chemical Reactivity and Derivatization
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The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of chemical transformations,

making it an excellent starting point for generating compound libraries for drug discovery. The

reactivity is centered around both the heterocyclic core and the ethyl carboxylate substituent.

Reactions at the Heterocyclic Core
The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic substitution reactions such as

halogenation and nitration.[13] However, for more controlled and diverse functionalization,

palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions

typically require a pre-functionalized (e.g., halogenated) scaffold.

A key intermediate for this purpose is ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate,

which can be synthesized via a [3+3] cyclocondensation.[9] This dibrominated compound

allows for site-selective functionalization:

Sonogashira Coupling: The more reactive C6-bromo position can be selectively coupled with

terminal alkynes.[9]

Suzuki-Miyaura Coupling: Aryl or heteroaryl groups can be introduced at either the C2 or C6

position.

Buchwald-Hartwig Amination: Nitrogen-based nucleophiles can be coupled to introduce

amino groups.[9]

Modification of the Ethyl Carboxylate Group
The ester at the C6-position is a versatile functional group.

Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, which can then

be used in amide coupling reactions to introduce a wide range of substituents.

Amidation: Direct conversion to amides is also a common strategy to explore structure-

activity relationships (SAR), as the amide bond can form crucial hydrogen bond interactions

with biological targets.[4]
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Key Chemical Transformations

Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Caption: Key reactivity sites of the title compound.

Applications in Medicinal Chemistry and Drug
Discovery
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives are primarily utilized as

key intermediates in the synthesis of biologically active molecules.[14][15] The core scaffold is

a cornerstone in the design of kinase inhibitors for oncology.[3] By modifying the substituents at

various positions, researchers can fine-tune the selectivity and potency of these inhibitors

against specific kinase targets.

Key Therapeutic Areas:

Oncology: The scaffold is used to develop inhibitors of kinases implicated in cancer

progression, such as EGFR, B-Raf, and PI3Kδ.[3][5]

Inflammatory Diseases: Derivatives have shown potential in targeting kinases involved in

inflammatory signaling pathways.[14]
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Neuroscience: Certain pyrazolo[1,5-a]pyrimidines, like ocinaplon and zaleplon, have been

developed as anxiolytic and sedative agents, highlighting the scaffold's versatility.[1]

The value of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate lies in its capacity to serve as a

foundational building block, enabling the systematic exploration of chemical space around a

proven pharmacophore.

Conclusion
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound of significant

interest to the scientific community. Its straightforward synthesis, well-defined chemical

properties, and, most importantly, its amenability to diverse functionalization make it an

invaluable tool for organic synthesis and medicinal chemistry. As research into targeted

therapies continues to expand, the strategic use of versatile scaffolds like this will remain

critical to the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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